Butanoic acid, 3-oxo-, diphenylmethyl ester Butanoic acid, 3-oxo-, diphenylmethyl ester
Brand Name: Vulcanchem
CAS No.: 39567-17-4
VCID: VC4100147
InChI: InChI=1S/C17H16O3/c1-13(18)12-16(19)20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3
SMILES: CC(=O)CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol

Butanoic acid, 3-oxo-, diphenylmethyl ester

CAS No.: 39567-17-4

Cat. No.: VC4100147

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Butanoic acid, 3-oxo-, diphenylmethyl ester - 39567-17-4

Specification

CAS No. 39567-17-4
Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
IUPAC Name benzhydryl 3-oxobutanoate
Standard InChI InChI=1S/C17H16O3/c1-13(18)12-16(19)20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3
Standard InChI Key SCKHRWLYBIIXNO-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES CC(=O)CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

The structural identity of butanoic acid, 3-oxo-, diphenylmethyl ester is defined by its IUPAC name and skeletal framework. The molecule consists of a 3-oxobutanoate moiety esterified to a diphenylmethyl group. Key features include:

  • Molecular formula: C17H16O3\text{C}_{17}\text{H}_{16}\text{O}_{3}

  • Molecular weight: 268.31 g/mol

  • Synonyms: Benzhydryl 3-oxobutanoate, diphenylmethyl 3-oxobutanoate .

The compound’s 2D and 3D conformational data are accessible via PubChem, with spectral characterization available through SpectraBase . The diphenylmethyl group enhances steric bulk, influencing reactivity and solubility compared to simpler alkyl 3-oxobutanoates.

Synthesis and Reaction Pathways

Catalytic Alkylation of 1,3-Dicarbonyl Compounds

A prominent synthetic route involves the tris(pentafluorophenyl)borane-catalyzed alkylation of 1,3-dicarbonyl compounds with benzylic alcohols . This method, validated for analogous esters, proceeds under mild conditions and offers high yields. For example:

1,3-Dicarbonyl+DiphenylmethanolB(C6F5)3Diphenylmethyl 3-oxobutanoate\text{1,3-Dicarbonyl} + \text{Diphenylmethanol} \xrightarrow{\text{B(C}_6\text{F}_5\text{)}_3} \text{Diphenylmethyl 3-oxobutanoate}

The catalyst facilitates the activation of benzylic alcohols, enabling efficient monoalkylation without requiring high temperatures or extensive purification .

Alternative Routes

While direct esterification of 3-oxobutanoic acid with diphenylmethanol is theoretically feasible, practical synthesis often employs activated acylating agents (e.g., diketene) to avoid side reactions. For instance, tert-butyl 3-oxobutyrate is synthesized via diketene and tert-butanol in the presence of sodium acetate or 4-(tertiary amino)pyridine . Adapting this approach to diphenylmethanol could yield the target ester, though specific reaction conditions for this substrate remain undocumented in the literature reviewed.

Physical and Chemical Properties

The compound exhibits physicochemical properties typical of aromatic esters:

  • Density: Predicted to align with similar esters (e.g., ~1.1–1.2 g/cm³) .

  • Boiling point: Estimated >250°C based on analogs like butyl 3-oxobutanoate (206°C at 760 mmHg) .

  • Solubility: Limited water solubility (likely <1 g/L) but miscible with organic solvents such as dichloromethane or THF .

  • pKa: The enolic proton of the 3-oxobutanoate group has a predicted pKa of ~9.8, enabling keto-enol tautomerism .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed studies on catalyst selection (e.g., Lewis acids vs. Brønsted acids) for esterification with diphenylmethanol.

  • Biological Activity: Screening for antimicrobial or anticancer properties given the pharmacophore potential of 3-oxobutanoates.

  • Thermal Stability: Differential scanning calorimetry (DSC) to characterize decomposition pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator